molecular formula C11H12O B583946 2-methyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 1346601-79-3

2-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B583946
CAS No.: 1346601-79-3
M. Wt: 166.17
InChI Key: GANIBVZSZGNMNB-PBZDKDNVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methyl-1-tetralone involves a one-pot method that includes hydrogen drawing and methylation of 1-tetralone. The conventional methylation reagent, methyl iodide, is replaced with methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide to generate 1-tetralone-2-methyl formate . The reaction proceeds with hydrobromic acid, and the product is collected through reduced pressure distillation, resulting in 2-methyl-1-tetralone with a high yield of 84.3% .

Industrial Production Methods

Industrial production methods for 2-methyl-1-tetralone-13C6 are not explicitly detailed in the available literature. the synthesis likely follows similar routes as the laboratory preparation, with additional steps to incorporate the carbon-13 isotope.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-3,4-dihydro-2H-naphthalen-1-one is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-1-tetralone-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for detailed tracking of the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled compound .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-tetralone: The non-labeled version of the compound.

    1-Tetralone: A precursor in the synthesis of 2-methyl-1-tetralone.

    2-Methyl-1-tetralol: The reduced form of 2-methyl-1-tetralone.

Uniqueness

2-methyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a significant advantage over non-labeled compounds in studies requiring detailed metabolic and kinetic analysis .

Biological Activity

2-Methyl-3,4-dihydro-2H-naphthalen-1-one, also known as 2-methyl-1-tetralone, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H10OC_{11}H_{10}O. Its structure features a naphthalene ring system with a ketone functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a study indicated that naphthalene derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for certain compounds .

CompoundActivityMIC (µg/mL)
This compoundS. aureus1
This compoundE. faecium2

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, in Caco-2 colon cancer cells, the compound demonstrated a reduction in cell viability by over 30% at specific concentrations . The mechanism appears to involve the induction of apoptosis and modulation of cell signaling pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The ketone group can undergo metabolic transformations that lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and induce cell death in pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study explored the efficacy of synthesized derivatives of this compound against resistant bacterial strains. The results showed that certain modifications to the naphthalene structure enhanced antimicrobial activity significantly compared to the parent compound .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The study reported that specific derivatives exhibited potent antiproliferative effects, with IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines . The compounds induced significant apoptosis through reactive oxygen species (ROS) generation.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i4+1,6+1,7+1,8+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANIBVZSZGNMNB-MEHVTQSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]1[13CH2][13CH2][13C]2=[13CH]C=CC=C2[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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